2-(azetidin-1-yl)-5-bromo-3-chloropyridine
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Overview
Description
2-(azetidin-1-yl)-5-bromo-3-chloropyridine is a heterocyclic compound that contains a pyridine ring substituted with bromine, chlorine, and an azetidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination and chlorination of pyridine to form 5-bromo-2-chloropyridine, which is then reacted with azetidine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions followed by the introduction of the azetidine group using catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-1-yl)-5-bromo-3-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(azetidin-1-yl)-5-bromo-3-chloropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-(azetidin-1-yl)-5-bromo-3-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine and chlorine atoms can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Azetidin-1-yl-3-chloro-5-trifluoromethyl-pyridine: Similar structure but with a trifluoromethyl group instead of bromine.
5-Bromo-2-chloropyridine: Lacks the azetidine group but shares the halogenated pyridine core.
2-Azetidin-1-yl-5-chloro-3-bromo-pyridine: Similar structure but with reversed positions of bromine and chlorine.
Uniqueness
2-(azetidin-1-yl)-5-bromo-3-chloropyridine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. The presence of both bromine and chlorine atoms, along with the azetidine group, provides a versatile scaffold for further functionalization and optimization in drug design and materials science .
Properties
IUPAC Name |
2-(azetidin-1-yl)-5-bromo-3-chloropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2/c9-6-4-7(10)8(11-5-6)12-2-1-3-12/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZWGUCVJHWDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=N2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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